molecular formula C15H10O4 B14321713 5-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-1-benzofuran-2(3H)-one CAS No. 107680-50-2

5-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-1-benzofuran-2(3H)-one

Cat. No.: B14321713
CAS No.: 107680-50-2
M. Wt: 254.24 g/mol
InChI Key: OBAXSLNBFZJCNP-UHFFFAOYSA-N
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Description

5-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-1-benzofuran-2(3H)-one is a complex organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-1-benzofuran-2(3H)-one typically involves the condensation of 4-hydroxybenzaldehyde with 5-hydroxy-2-benzofuranone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through an aldol condensation mechanism.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-1-benzofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzofuran derivatives.

Scientific Research Applications

5-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-1-benzofuran-2(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-1-benzofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxy groups and phenylmethylidene substituent play a crucial role in its biological activity. The compound may exert its effects through:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.

    Signal Transduction Modulation: Modulating signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzofuran: A simpler benzofuran derivative with a single hydroxy group.

    4-Hydroxybenzofuran: Another benzofuran derivative with a hydroxy group at a different position.

    5-Hydroxy-2-benzofuranone: A precursor in the synthesis of the target compound.

Uniqueness

5-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-1-benzofuran-2(3H)-one is unique due to the presence of both hydroxy groups and a phenylmethylidene substituent, which confer distinct chemical and biological properties

Properties

CAS No.

107680-50-2

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

IUPAC Name

5-hydroxy-3-[(4-hydroxyphenyl)methylidene]-1-benzofuran-2-one

InChI

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)7-13-12-8-11(17)5-6-14(12)19-15(13)18/h1-8,16-17H

InChI Key

OBAXSLNBFZJCNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C2C3=C(C=CC(=C3)O)OC2=O)O

Origin of Product

United States

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